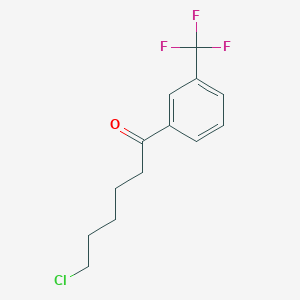

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups and substituents. The compound's official International Union of Pure and Applied Chemistry name is designated as 6-chloro-1-[3-(trifluoromethyl)phenyl]hexan-1-one, which precisely describes the molecular architecture through systematic naming protocols. This nomenclature system prioritizes the ketone functionality as the principal functional group, with the hexane chain serving as the parent carbon framework and the chlorine atom positioned at the terminal sixth carbon position.

The Chemical Abstracts Service registry number for this compound is 898783-58-9, providing a unique identifier for database searches and chemical inventory management. Alternative systematic names include 1-Hexanone, 6-chloro-1-[3-(trifluoromethyl)phenyl]-, which emphasizes the ketone classification while maintaining structural specificity. The compound's molecular database listing number is recorded as MFCD02260647, facilitating cross-referencing across multiple chemical databases and supplier catalogs.

Standard molecular identifiers further enhance the compound's systematic characterization through computational chemistry formats. The International Chemical Identifier string is documented as InChI=1S/C13H14ClF3O/c14-8-3-1-2-7-12(18)10-5-4-6-11(9-10)13(15,16)17/h4-6,9H,1-3,7-8H2. The corresponding International Chemical Identifier Key provides a compressed hash representation as NKEGFNNOHFLXNJ-UHFFFAOYSA-N, enabling rapid computational matching and structural verification. The Simplified Molecular Input Line Entry System notation represents the molecular structure as c1cc(cc(c1)C(F)(F)F)C(=O)CCCCCCl, offering a linear text-based description suitable for chemical informatics applications.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C₁₃H₁₄ClF₃O, indicating a complex organic structure containing thirteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom. This elemental composition reflects the compound's hybrid nature, combining aliphatic and aromatic structural domains with halogen substitution patterns that significantly influence its chemical and physical properties.

The molecular weight of the compound is precisely calculated as 278.70 grams per mole, with the exact mass determined to be 278.069 atomic mass units. This molecular weight places the compound within the intermediate molecular weight range for organic pharmaceuticals and specialty chemicals, suggesting potential applications in medicinal chemistry and materials science. The relatively high molecular weight stems primarily from the presence of multiple halogen atoms, particularly the three fluorine atoms in the trifluoromethyl group and the terminal chlorine substituent.

Table 1: Molecular Properties of this compound

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₃H₁₄ClF₃O | - |

| Molecular Weight | 278.70 | g/mol |

| Exact Mass | 278.069 | amu |

| Polar Surface Area | 17.07 | Ų |

| Calculated LogP | 4.6873 | - |

| Hydrogen Bond Acceptors | 1 | count |

| Hydrogen Bond Donors | 0 | count |

The compound's physicochemical properties reveal significant lipophilicity, as indicated by the calculated logarithm of the partition coefficient (LogP) value of 4.6873. This high LogP value suggests strong affinity for organic solvents and limited water solubility, characteristics that are enhanced by the presence of the trifluoromethyl group and the extended aliphatic chloroalkyl chain. The polar surface area of 17.07 square angstroms indicates minimal polar character, further supporting the compound's lipophilic nature. The molecule contains one hydrogen bond acceptor (the carbonyl oxygen) and zero hydrogen bond donors, limiting its capacity for intermolecular hydrogen bonding interactions.

X-ray Crystallographic Studies of Trifluoromethyl-Ketone Derivatives

Crystallographic analysis of trifluoromethyl ketone derivatives provides crucial insights into the three-dimensional molecular architecture and intermolecular interactions of compounds structurally related to this compound. X-ray crystallographic studies of trifluoromethyl ketone systems have revealed distinctive structural features that influence both molecular conformation and biological activity. The trifluoromethyl ketone moiety exhibits unique electronic properties that significantly affect molecular geometry and crystal packing arrangements.

Research on peptidyl trifluoromethyl ketones has demonstrated that these compounds form characteristic hemiketal adducts with nucleophilic residues in biological systems. Crystallographic analysis of chymotrypsin complexed with trifluoromethyl ketone inhibitors revealed that the active-site serine hydroxyl forms a covalent hemiketal bond with the trifluoromethyl ketone functionality. In these crystal structures, the trifluoromethyl group becomes partially immobilized, with fluorine atoms engaging in specific interactions with nearby aromatic systems and amide functionalities. These findings suggest that similar structural arrangements may occur in related trifluoromethyl ketone compounds, including this compound.

X-ray structural studies of phenylalanine-derived trifluoromethyl ketones have provided additional insights into the conformational preferences of aromatic trifluoromethyl ketone systems. Crystallographic data revealed that the trifluoromethyl ketone group adopts conformations that minimize steric interactions while maximizing favorable electronic interactions. The crystal structure showed that the trifluoromethyl ketone moiety is oriented away from the peptide scaffold in the ground state, suggesting inherent conformational preferences that influence molecular recognition and binding interactions. These structural characteristics are particularly relevant for understanding the three-dimensional architecture of this compound, which contains a similar aromatic trifluoromethyl ketone motif.

The crystallographic analysis of trifluoromethyl ketone derivatives has also revealed important information about the electronic properties and reactivity patterns of these functional groups. Nuclear magnetic resonance studies complementing X-ray crystallographic data indicate that trifluoromethyl ketone moieties exist as equilibrium mixtures of ketone and hydrate forms in solution. This equilibrium behavior influences the compound's reactivity profile and potential for forming covalent adducts with nucleophilic species. The time-dependent formation of stable complexes observed in crystallographic studies suggests that trifluoromethyl ketones undergo slow conformational adjustments that optimize intermolecular interactions over extended time periods.

Comparative Structural Analysis with Related Halogenated Aryl Ketones

Comparative structural analysis of this compound with related halogenated aryl ketones reveals distinctive structural patterns and functional group influences that define this class of compounds. Several closely related structures provide valuable insights into the effects of positional isomerism and substituent variations on molecular properties and chemical behavior. The systematic comparison of these structural analogs illuminates the specific contributions of the meta-trifluoromethyl substitution pattern and the hexyl chloride chain extension.

The para-substituted analog, 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane, shares the identical molecular formula C₁₃H₁₄ClF₃O and molecular weight of 278.70 grams per mole. However, the positional difference in trifluoromethyl group placement from meta to para position significantly alters the electronic distribution and steric environment around the aromatic ring. The para-substituted isomer exhibits different International Chemical Identifier characteristics, with the key BPLWZJOHNMZAKP-UHFFFAOYSA-N distinguishing it from the meta-substituted target compound. This positional variation influences the compound's electronic properties and potential intermolecular interactions, particularly affecting the polarization of the aromatic system and the accessibility of the carbonyl group for nucleophilic attack.

Another significant structural variant is 6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane, which incorporates a trifluoromethoxy group instead of a direct trifluoromethyl substituent. This compound exhibits a modified molecular formula of C₁₃H₁₄ClF₃O₂ and an increased molecular weight of 294.70 grams per mole due to the additional oxygen atom in the trifluoromethoxy group. The trifluoromethoxy substitution introduces different electronic effects compared to the direct trifluoromethyl group, as the oxygen atom provides additional electron-donating character while maintaining the strong electron-withdrawing influence of the trifluoromethyl moiety.

Table 2: Comparative Analysis of Related Halogenated Aryl Ketones

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | CAS Number |

|---|---|---|---|---|

| This compound | C₁₃H₁₄ClF₃O | 278.70 | meta-CF₃ | 898783-58-9 |

| 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane | C₁₃H₁₄ClF₃O | 278.70 | para-CF₃ | 890043-20-6 |

| 6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane | C₁₃H₁₄ClF₃O₂ | 294.70 | para-OCF₃ | 898786-07-7 |

| 2-Chloro-1-(3-trifluoromethylphenyl)ethanone | C₉H₆ClF₃O | 222.59 | meta-CF₃, shortened chain | 439807-20-2 |

The analysis extends to shorter-chain analogs such as 2-Chloro-1-(3-trifluoromethylphenyl)ethanone, which maintains the meta-trifluoromethyl substitution pattern but features a significantly truncated two-carbon chloroalkyl chain. This compound exhibits a reduced molecular formula of C₉H₆ClF₃O and a correspondingly lower molecular weight of 222.59 grams per mole. The shortened chain length dramatically alters the compound's physical properties, reducing lipophilicity and increasing the relative influence of the aromatic system on overall molecular behavior. This structural comparison demonstrates the significant impact of alkyl chain length on the physicochemical profile of halogenated aryl ketones.

The comparative analysis reveals that trifluoromethyl ketone compounds exhibit systematic variations in their properties based on substituent position and chain length modifications. The electron-withdrawing character of the trifluoromethyl group consistently enhances the electrophilicity of the carbonyl carbon across all analogs, promoting potential nucleophilic addition reactions. However, the specific positioning of this substituent on the aromatic ring influences the overall electronic distribution and spatial accessibility of reactive sites. The meta-substitution pattern in this compound provides an optimal balance between electronic activation and steric accessibility, distinguishing it from both ortho and para-substituted analogs in terms of reactivity and selectivity profiles.

Properties

IUPAC Name |

6-chloro-1-[3-(trifluoromethyl)phenyl]hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3O/c14-8-3-1-2-7-12(18)10-5-4-6-11(9-10)13(15,16)17/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEGFNNOHFLXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642273 | |

| Record name | 6-Chloro-1-[3-(trifluoromethyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-58-9 | |

| Record name | 6-Chloro-1-[3-(trifluoromethyl)phenyl]-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-[3-(trifluoromethyl)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzene and 6-chlorohexanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various organic reactions, making it valuable for developing new compounds with desired properties .

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a useful tool for understanding biochemical processes .

Medicinal Chemistry

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer), with IC50 values ranging from 3.2 to 8.1 μg/mL. The mechanisms underlying its anticancer effects include:

- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells.

- Reactive Oxygen Species Generation : Increasing oxidative stress leading to cell death.

- Inhibition of Key Enzymes : Interacting with enzymes involved in cancer progression.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials. Its distinct chemical properties make it suitable for various industrial applications, including the development of agrochemicals aimed at enhancing crop protection and yield.

Anticancer Activity Studies

A series of studies have focused on evaluating the anticancer properties of this compound against various cell lines. The results indicate that derivatives of this compound can effectively inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and ROS generation.

Enzyme Interaction Studies

Research has also examined how this compound interacts with specific enzymes involved in metabolic pathways. These studies are essential for elucidating its potential therapeutic roles and understanding its pharmacological profile.

Mechanism of Action

The mechanism of action of 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity

- The trifluoromethyl group in this compound enhances electrophilic aromatic substitution resistance compared to the methoxy group in 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, which activates the ring toward electrophiles .

- The chloroalkane chain enables nucleophilic substitution, similar to 1-Chloro-6-fluorohexane, but the aromatic ketone moiety broadens its utility in cross-coupling reactions .

The cyclohexane-amine in 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine increases steric bulk, reducing metabolic degradation compared to the linear hexane chain in the target compound .

Physicochemical Properties Lipophilicity: The trifluoromethyl group increases logP values relative to non-fluorinated analogs, enhancing membrane permeability . Thermal Stability: Fluorinated aromatic systems (e.g., -CF₃) improve thermal stability compared to methoxy-substituted analogs, as seen in polymer applications .

Biological Activity

6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the molecular formula and features a chloro group and a trifluoromethyl group attached to a hexane backbone. These structural components are critical for its biological activity, influencing both its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy in biological systems .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with similar structures show activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 35.8 μM, indicating potent antibacterial effects .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related compounds can induce cytotoxic effects in cancer cell lines. For example, derivatives have been tested against liver cancer cells, displaying IC50 values as low as 5.97 μM, suggesting significant anticancer activity . The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of methicillin-resistant S. aureus (MRSA). The results indicated that certain derivatives exhibited high antistaphylococcal activity with MICs ranging between 0.070 and 8.95 μM, demonstrating their potential as therapeutic agents against resistant strains .

Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers synthesized novel phenothiazine derivatives related to this compound. These compounds were screened in vitro against liver cancer cell lines, showing varying degrees of cytotoxicity and highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | MIC (μM) | IC50 (μM) | Activity Type |

|---|---|---|---|---|

| This compound | C13H14ClF3O | 0.070 - 35.8 | - | Antimicrobial |

| Phenothiazine Derivative | - | - | 5.97 | Anticancer |

| Other Trifluoromethyl Compounds | - | Varies | Varies | Various |

Q & A

Q. What are the recommended synthetic strategies for 6-Chloro-1-oxo-1-(3-trifluoromethylphenyl)hexane?

A common approach involves sequential functionalization of a hexane backbone. For example, trifluoromethylation at the 3-phenyl position can be achieved via nucleophilic aromatic substitution using CuI or Pd catalysts under anhydrous conditions . Chlorination at the 6-position may employ SOCl₂ or PCl₅ in dichloromethane, followed by oxidation of the terminal alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄) . Characterization via NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on analogous chlorinated/fluorinated compounds:

- Use respiratory protection (e.g., NIOSH-approved respirator) due to potential inhalation hazards .

- Conduct reactions in a fume hood to mitigate exposure to volatile intermediates.

- Store in sealed, labeled containers away from oxidizers. Refer to SDS guidelines for emergency spill management and first-aid measures (e.g., eye irrigation with saline for accidental contact) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity.

- Spectroscopy : ¹⁹F NMR is essential to confirm the trifluoromethyl group’s presence and position .

- Thermal Analysis : Differential scanning calorimetry (DSC) can detect impurities based on melting point deviations .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict:

- Electrophilic Sites : The ketone oxygen and chlorine atom are likely reactive centers for nucleophilic attacks.

- Thermal Stability : Bond dissociation energies (BDEs) of C–Cl and C–CF₃ bonds can estimate decomposition thresholds under pyrolysis conditions .

- Solubility Parameters : COSMO-RS simulations can optimize solvent selection for crystallization or reaction media .

Q. What experimental designs are suitable for studying its pyrolysis behavior?

- Jet-Stirred Reactor (JSR) : Operate at 500–1100 K and 1–10 atm to simulate pyrolysis. Monitor intermediates via gas chromatography (GC-MS) and validate against kinetic models (e.g., CHEMKIN) .

- Contradiction Analysis : Discrepancies between experimental and simulated product distributions (e.g., overprediction of chlorinated byproducts) may indicate missing reaction pathways or incorrect rate constants .

Q. How does the trifluoromethyl group influence biological activity in comparative studies?

- Enzyme Inhibition Assays : Compare IC₅₀ values against non-fluorinated analogs to assess fluorophoric effects on binding affinity.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. The CF₃ group may reduce oxidative metabolism due to its electron-withdrawing properties .

Q. What strategies resolve spectral overlaps in ¹H NMR caused by the trifluoromethyl group?

- Decoupling Techniques : Apply ¹⁹F decoupling to eliminate splitting from F–C coupling.

- Solvent Selection : Use deuterated DMSO to shift aromatic proton signals away from overlapping regions .

Methodological Notes

- Data Validation : Cross-reference experimental results with PubChem’s computed properties (e.g., InChIKey, IUPAC name) to ensure consistency .

- Contradictory Findings : If toxicity studies conflict (e.g., acute vs. chronic exposure), conduct dose-response assays in multiple cell lines (e.g., HepG2, HEK293) to clarify mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.